3-Phenylisoxazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Phenylisoxazole-5-carboxylic acid derivatives involves multiple approaches. One method involves the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. These compounds exhibit inhibitory potency in the micromolar/submicromolar range, highlighting the significance of substituent patterns on the phenyl moiety for their activity (Wang et al., 2010). Another approach is the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid, showcasing the versatility of isoxazole derivatives in synthesizing complex molecules (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including 3-Phenylisoxazole-5-carboxylic acid, plays a crucial role in their chemical behavior and biological activities. Isoxazole- and Oxazole-4-carboxylic acids derivatives have been synthesized through controlled isoxazole-azirine-isoxazole/oxazole isomerization, a process that underlines the importance of molecular structure in dictating the outcome of chemical reactions (Serebryannikova et al., 2019).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions that highlight their reactivity and potential for further modification. For instance, 5-arylisoxazole-3-hydroxamic acids can rearrange to form 1,2,5-oxadiazoles, a reaction that demonstrates the versatility of isoxazole compounds in synthetic chemistry (Potkin et al., 2012).
Scientific Research Applications
Xanthine Oxidase Inhibition : Derivatives of 5-phenylisoxazole-3-carboxylic acid were synthesized and shown to effectively inhibit xanthine oxidase, an enzyme involved in the metabolic breakdown of purines in the body, which is significant for treating conditions like gout (Wang et al., 2010).
Synthetic Applications in Chemistry : The compound has been used in the synthesis of various heterocyclic compounds, important in the total synthesis of natural products, drugs, herbicides, and agrochemicals (Vitale & Scilimati, 2013).
Chemical Transformations : Studies on the reductive and oxidative cleavage of 5-phenyl-Δ2-isoxazoline-3-carboxylic acid provide insights into its potential for various chemical transformations, which could be useful in synthetic organic chemistry (King, Magnus, & Rzepa, 1972).
Spectroscopic Studies : Investigations into the tautomerism and basicity of isoxazole derivatives, including phenylisoxazole, offer valuable information for their use in different chemical contexts (Boulton & Katritzky, 1961).
Electrophilic Substitution Reactions : Understanding the nitration mechanisms of phenylisoxazoles helps in the synthesis of functionally diverse isoxazole derivatives (Katritzky et al., 1975).
Biological Activity Studies : Synthesis of various heterocyclic compounds based on derivatives of 5-arylisoxazole-3-carboxylic acids have shown high potential for biological activity, relevant in pharmacology and drug development (Petkevich et al., 2021).
Safety And Hazards
3-Phenylisoxazole-5-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
3-phenyl-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTFDJRCCBKLDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353245 | |
Record name | 3-phenylisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisoxazole-5-carboxylic acid | |
CAS RN |
14442-12-7 | |
Record name | 3-phenylisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenylisoxazole-5-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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